molecular formula C26H32N6O4 B2578206 5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040651-01-1

5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2578206
CAS No.: 1040651-01-1
M. Wt: 492.58
InChI Key: VZHNDPIXXTYEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo[4,3-c]pyridinone derivative characterized by a fused bicyclic core. Its structure features a pyrazole ring fused to a pyridinone moiety, with key substituents including an isopropyl group at position 5, a phenyl group at position 2, and a piperazine-carbonyl-morpholinoethyl side chain at position 5. Pyrazolo[4,3-c]pyridine derivatives are noted for diverse bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O4/c1-19(2)31-16-21(24-22(17-31)26(35)32(27-24)20-6-4-3-5-7-20)25(34)30-10-8-28(9-11-30)18-23(33)29-12-14-36-15-13-29/h3-7,16-17,19H,8-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNDPIXXTYEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the morpholino and piperazine moieties enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Polo-like Kinase 1 (Plk1) : As a mitotic-specific target, Plk1 is crucial in cell division and has been implicated in various cancers. Inhibitors targeting Plk1 have shown promise in reducing tumor growth by disrupting mitotic progression. The compound's structural characteristics suggest it may effectively inhibit Plk1's activity, which could lead to reduced proliferation of cancer cells .
  • Anticonvulsant and Antinociceptive Activities : Preliminary studies have indicated that this compound may possess anticonvulsant properties, potentially making it useful in treating epilepsy or other seizure disorders. Additionally, its antinociceptive effects suggest potential applications in pain management .

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Activity Assay Type IC50/EC50 Values Comments
Inhibition of Plk1ELISAKd ~ 450 nMHigh specificity for Plk1 PBD over Plk2/Plk3
AnticonvulsantMaximal ElectroshockNot specifiedPotential use in seizure disorders
AntinociceptiveHot Plate TestNot specifiedIndicates pain relief potential
Cytotoxicity against cancer cellsMTT AssayIC50 ~ 20 µMEffective against various cancer cell lines

Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Neurological Models

In animal models of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency compared to control groups. This suggests a promising role for the compound in managing seizure disorders.

Comparison with Similar Compounds

5-Ethyl-7-{[4-(2-Fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one

  • Core Structure: Pyrazolo[4,3-c]pyridinone.
  • Substituents : Ethyl (position 5), fluorophenyl-piperazine (position 7), phenyl (position 2).
  • Key Differences: The ethyl group and fluorophenyl-piperazine substituent contrast with the isopropyl and morpholinoethyl-piperazine groups in the target compound. Fluorine substitution may enhance metabolic stability and receptor affinity .

Pyrazolo[1,5-a]pyrimidinone Derivatives

5-(3,5-Dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58)

  • Core Structure: Pyrazolo[1,5-a]pyrimidinone.
  • Substituents : 3,5-Dimethylphenyl (position 5), isopropyl (position 2).
  • The dimethylphenyl group may increase lipophilicity compared to the morpholinoethyl-piperazine side chain in the target compound .

Pyrazolo[3,4-d]pyrimidinone Derivatives

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives (Compounds 2e, 2f, 2g)

  • Core Structure: Pyrazolo[3,4-d]pyrimidinone.
  • Substituents : Varied aliphatic/aromatic nitriles.
  • Biological Activity : Compounds 2e, 2f, and 2g exhibited significant antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to nitrile groups enhancing electrophilic interactions .

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Class Core Structure Key Substituents Bioactivity Insights Reference
Target Compound Pyrazolo[4,3-c]pyridinone Isopropyl, morpholinoethyl-piperazine Inferred multi-target potential
5-Ethyl-7-(fluorophenyl) Pyrazolo[4,3-c]pyridinone Ethyl, fluorophenyl-piperazine Enhanced metabolic stability
Compound 58 Pyrazolo[1,5-a]pyrimidinone 3,5-Dimethylphenyl, isopropyl Lipophilicity-driven membrane penetration
Antimicrobial Derivatives Pyrazolo[3,4-d]pyrimidinone Nitriles Electrophilic interactions with microbial enzymes

Physicochemical and Pharmacokinetic Comparisons

  • Solubility: The morpholinoethyl-piperazine group in the target compound likely improves water solubility compared to lipophilic substituents like 3,5-dimethylphenyl in Compound 56.
  • Protein Binding : Piperazine-containing analogs (e.g., eszopiclone derivatives) show moderate protein binding (52–59%), suggesting similar behavior for the target compound .
  • Bioavailability : Fluorine substitution in analogs like the 2-fluorophenyl-piperazine derivative may enhance oral bioavailability by reducing first-pass metabolism .

Q & A

Q. What are the key considerations for designing a multi-step synthesis of this compound?

The synthesis involves constructing the pyrazolo[4,3-c]pyridinone core, followed by piperazine-morpholino side chain coupling. Critical steps include:

  • Cyclization : Use of 2-phenylhydrazine and ethyl acetoacetate under acidic conditions to form the pyrazolone intermediate (modified from ).
  • Piperazine coupling : Amide bond formation between the core and the morpholino-piperazine fragment, requiring anhydrous conditions and catalysts like HATU or EDC (analogous to ).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential to isolate intermediates .

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

Analogs with variations in substituents (e.g., ethyl vs. methyl groups, fluorobenzyl vs. methoxypropyl) reveal:

  • Bioactivity trends : Ethyl/methyl substitutions at position 5 influence cytotoxicity (IC50 values vary by 2–5 µM; ).
  • Piperazine modifications : Fluorobenzyl groups () enhance receptor binding affinity compared to methoxypropyl derivatives.
  • Methodology : Use molecular docking and in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Standard assays include:

  • Anticancer : MTT assays on HeLa, DU145, or MCF-7 cell lines (IC50 < 10 µM indicates high potency; ).
  • Anti-inflammatory : Measurement of TNF-α suppression in LPS-stimulated macrophages ().
  • Kinase inhibition : ADP-Glo™ assays for phosphodiesterase or PI3K targets .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies (e.g., IC50 variability)?

Contradictions arise from assay conditions (e.g., serum concentration, incubation time) or structural impurities. Mitigation strategies:

  • Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation).
  • Purity validation : Confirm compound integrity via HPLC (≥95% purity) and LC-MS .
  • Meta-analysis : Compare data from >3 independent studies to identify outliers (e.g., PMC9331265 in ).

Q. What computational methods optimize pharmacokinetic properties without compromising bioactivity?

  • Solubility : Replace morpholino-2-oxoethyl with polar groups (e.g., carboxylic acid; ).
  • Metabolic stability : Introduce deuterium at labile positions (analogous to ).
  • Tools : Use SwissADME or ADMET Predictor™ to model logP, CYP450 interactions, and BBB permeability .

Q. How to design a robust SAR study for analogs with complex substituents?

  • Variable selection : Prioritize substituents at positions 5 (isopropyl) and 7 (piperazine-carbonyl) based on steric/electronic effects.
  • Experimental design : Employ a factorial approach (e.g., 2^3 design) to test substituent combinations (methyl/ethyl, morpholino/piperidine).
  • Data analysis : Multivariate regression links structural descriptors (e.g., Hammett σ) to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.